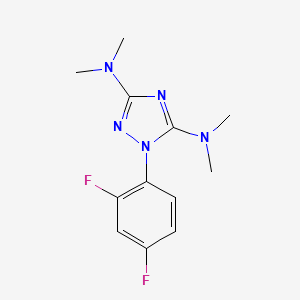

1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound belonging to the class of triazole derivatives

Métodos De Preparación

The synthesis of 1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and tetramethyl-1H-1,2,4-triazole.

Análisis De Reacciones Químicas

1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results as an antibacterial agent. Research indicates that triazole compounds can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, certain synthesized clinafloxacin-triazole hybrids containing a 2,4-difluoro substitution demonstrated a minimum inhibitory concentration (MIC) of 0.25–1 μg/mL against MRSA, indicating potent antimicrobial efficacy .

Antifungal Properties

In addition to antibacterial activity, triazoles are also recognized for their antifungal effects. The compound has potential applications in treating fungal infections due to its ability to inhibit fungal growth effectively. Studies have shown that triazole-based compounds can outperform traditional antifungal medications like fluconazole in certain contexts .

Anticancer Research

Triazoles have been implicated in anticancer research, where they serve as scaffolds for developing novel therapeutic agents. The unique structural features of 1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine may contribute to its ability to inhibit tumor growth or enhance the efficacy of existing chemotherapeutics.

Synthesis of Novel Materials

The compound has been utilized in the synthesis of advanced materials due to its nitrogen-rich structure. For example, it can be employed as a precursor in the development of ionic liquids and polymers. Its chemical stability and reactivity make it suitable for creating materials with specific properties tailored for applications in electronics and nanotechnology .

Corrosion Inhibition

Research has indicated that triazole derivatives can act as effective corrosion inhibitors for metals. The presence of the tetramethyl group enhances the adsorption properties of the compound on metal surfaces, providing protective layers that prevent oxidation and degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

Fluconazole: Fluconazole is a widely used antifungal drug with a similar triazole structure but different substituents.

Difluoroacetophenone: This compound shares the difluorophenyl group but lacks the triazole ring.

N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has a similar difluorophenyl group but a different core structure.

Actividad Biológica

1-(2,4-Difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H15F2N5

- Molecular Weight : 267.28 g/mol

- CAS Number : 251307-24-1

Biological Activity Overview

Research indicates that derivatives of triazole compounds exhibit a range of biological activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its effects on various biological systems.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against various fungal strains:

- Mechanism : Inhibition of ergosterol biosynthesis.

- Efficacy : Demonstrated significant antifungal activity against both ascomycetes and basidiomycetes.

Antibacterial Activity

The compound's antibacterial properties have also been explored:

- Testing Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays.

- Results : Showed effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In studies assessing the anti-inflammatory potential:

- Cytokine Modulation : The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).

- Dosage Response : Higher concentrations led to more pronounced reductions in cytokine levels.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects:

- Cell Line Studies : Evaluated against various cancer cell lines with results indicating cytotoxicity.

- Mechanism of Action : Potentially involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Research Findings Summary

A comprehensive analysis of the biological activity of this compound reveals its multifaceted pharmacological profile. Below is a summary table highlighting key findings from various studies:

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antifungal | Agar diffusion tests | Effective against multiple fungal strains |

| Antibacterial | MIC assays | Active against Gram-positive/negative bacteria |

| Anti-inflammatory | PBMC cytokine assays | Reduced TNF-α and IL-6 production |

| Anticancer | Cell viability assays | Induced cytotoxicity in cancer cell lines |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study evaluated the impact of the compound on LPS-stimulated PBMCs. Results indicated a significant decrease in TNF-α levels by up to 60% at optimal dosages, suggesting strong anti-inflammatory potential.

-

Case Study on Anticancer Activity :

- In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N5/c1-17(2)11-15-12(18(3)4)19(16-11)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUMTRHSHWVTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.